Ferric bromide
Description
Historical Perspectives and Foundational Contributions in Inorganic and Organic Chemistry
Ferric bromide has been a compound of interest since the latter part of of the 19th century, contributing to the foundational understanding of metal halides and the interactions between transition metals and their ligands. solubilityofthings.com Its early significance is most notable in the field of organic synthesis. For decades, it has been recognized and utilized as a classic Lewis acid catalyst, particularly for the bromination of aromatic compounds like benzene (B151609). wikipedia.orgdrugfuture.comncert.nic.in This reaction, an example of electrophilic aromatic substitution, was a fundamental method for introducing bromine atoms onto an aromatic ring, a crucial step in the synthesis of many organic molecules.
The foundational contributions of iron salts, including this compound's close relative ferric chloride, extend to the development of cross-coupling reactions. In the 1940s, observations that first-row transition metal salts could catalyze the coupling of Grignard reagents were pivotal. nih.govnih.gov Building on this, seminal studies in the 1970s by Kochi detailed the use of iron salts for the cross-coupling of alkenyl halides with Grignard reagents, establishing a key, early methodology in a field that would become dominated by noble metals like palladium. nih.govnih.govillinois.edu Another noteworthy, albeit accidental, discovery in organometallic chemistry involved reacting ferric chloride with a Grignard reagent, which led to the synthesis of ferrocene, a landmark "sandwich" compound that spurred massive growth in the field. wikipedia.org
Scope and Significance of this compound in Contemporary Chemical Sciences
The utility of this compound has not waned; instead, it has expanded into various modern research areas, prized for being an inexpensive, abundant, and environmentally benign alternative to many precious metal catalysts. cmu.eduacs.org Its role as a Lewis acid catalyst remains central to its modern applications. wikipedia.orgnih.gov
Catalysis in Organic Synthesis: this compound is a versatile catalyst for a wide range of organic transformations. It continues to be used for the bromination of aromatic compounds, a key step in producing intermediates for pharmaceuticals and agrochemicals. chemiis.com Beyond this classic application, it catalyzes other reactions, including:
Oxidation: It can act as an oxidizing agent, for instance, in the conversion of alcohols to ketones. wikipedia.orgresearchgate.net
Cross-Coupling Reactions: Modern research has revisited and refined iron-catalyzed cross-coupling reactions. This compound, often in conjunction with additives like TMEDA, has been effectively used in coupling aryl Grignard reagents with alkenyl bromides. researchgate.net Recent studies have developed robust systems for coupling sterically hindered substrates, showcasing its application in natural product synthesis, such as for cannabigerol. rsc.org
Polymerization: In the field of polymer chemistry, this compound is used as a catalyst in Atom Transfer Radical Polymerization (ATRP). chemiis.comrsc.org Research has shown that iron-based initiating systems, such as those using FeBr₃, can produce well-defined polymers from monomers like methyl methacrylate (B99206). cmu.edursc.org
Materials Science: The electronic and magnetic properties of this compound have made it a subject of investigation in materials science. solubilityofthings.com It serves as a precursor for the synthesis of iron-based nanoparticles and magnetic complexes. These nanomaterials have potential applications in advanced technologies such as data storage and as contrast agents in magnetic resonance imaging (MRI).
Structure
2D Structure
Properties
IUPAC Name |
iron(3+);tribromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEONEKOZSGPOFN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe+3].[Br-].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeBr3, Br3Fe | |
| Record name | iron(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894107 | |
| Record name | Iron(III) bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-26-2 | |
| Record name | Ferric bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferric bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron bromide (FeBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(III) bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RDO128EH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Preparation of Ferric Bromide
Direct Synthesis Routes from Elemental Precursors
The most fundamental method for producing ferric bromide involves the direct chemical reaction between its constituent elements, iron and bromine.
Anhydrous this compound is commonly prepared by the direct reaction of metallic iron with bromine. wikipedia.org The process typically involves passing dry bromine vapor over heated iron powder or filings. wikipedia.org The reaction is exothermic and yields the red-brown this compound solid. wikipedia.org To ensure the complete formation of the iron(III) state, an excess of bromine is generally used.
The balanced chemical equation for this synthesis is: 2 Fe(s) + 3 Br₂(g) → 2 FeBr₃(s) wikipedia.orgquora.com
Temperature control is a critical aspect of this synthesis. While heat is required to initiate the reaction, temperatures exceeding 200°C will cause the this compound to decompose into ferrous bromide (FeBr₂) and bromine gas. wikipedia.orgguidechem.com Purification of the product can be achieved via sublimation under vacuum at temperatures between 120°C and 200°C. researchgate.netchemicalbook.com
Table 1: Direct Synthesis of this compound
| Reactants | Conditions | Product | Key Considerations |
|---|---|---|---|
| Elemental Iron (Fe) | Heated in the presence of excess dry bromine (Br₂) vapor. | Anhydrous this compound (FeBr₃) | Reaction temperature must be maintained below 200°C to prevent decomposition. wikipedia.org |
Indirect Synthesis Pathways and Precursor Transformations
Alternative synthetic strategies involve using iron-containing compounds as starting materials, which are then chemically converted to this compound.
Double decomposition, or metathesis, reactions provide an indirect route to this compound. This method involves reacting an aqueous solution of a soluble iron(III) salt with a soluble bromide salt. chemicalbook.com A representative reaction is the combination of ferric sulfate (B86663) and lithium bromide:
Fe₂(SO₄)₃(aq) + 6 LiBr(aq) → 2 FeBr₃(aq) + 3 Li₂SO₄(s) chemicalbook.com
Following the reaction, this compound can be isolated by evaporation and crystallization. chemicalbook.com A significant challenge with this method is obtaining the anhydrous form. Heating the hydrated salt (FeBr₃·6H₂O) often leads to hydrolysis and the formation of iron oxybromides rather than the anhydrous compound. sciencemadness.org
Table 2: Example of Double Decomposition Synthesis
| Iron(III) Precursor | Bromide Source | Solvent | Product |
|---|---|---|---|
| Ferric Sulfate (Fe₂(SO₄)₃) | Lithium Bromide (LiBr) | Water | This compound (FeBr₃) |
Photochemical Synthesis from Organometallic Iron Complexes
A more specialized, high-yield method for preparing pure this compound involves the use of organometallic iron precursors. Specifically, the photochemical reaction of dibromotetracarbonyliron(II) with bromine in a hexane (B92381) solvent produces this compound. chemicalbook.com The reaction is initiated by irradiation with light.
The equation for this process is: (CO)₄FeBr₂ + ½ Br₂ --(light)--> FeBr₃ + 4CO chemicalbook.com
This technique is valued in research settings for its ability to produce a high-purity product under controlled conditions, but it is less common for bulk synthesis due to the specialized nature of the starting materials.
In Situ Generation Techniques for Enhanced Reactivity
For many applications, particularly as a catalyst in organic chemistry, this compound can be generated in situ (within the reaction vessel). wikipedia.org This approach circumvents the need to prepare, isolate, and handle the pure, highly hygroscopic solid. Generating the catalyst on-demand often results in a more reactive species.
The most common application for in situ generation is the bromination of aromatic compounds. wikipedia.orgnih.gov This can be achieved by simply adding elemental iron filings and bromine to the reaction mixture containing the aromatic substrate. quora.com The iron and bromine react directly to form this compound, which then immediately catalyzes the bromination reaction. quora.com
Table 3: Common Precursor Combinations for In Situ Generation
| Precursors | Application | Advantage |
|---|---|---|
| Elemental Iron (Fe) + Bromine (Br₂) | Catalytic bromination of aromatic compounds. quora.com | Simple, uses readily available materials. |
Structural Characterization and Coordination Chemistry of Ferric Bromide
Solid-State Structural Elucidation
The solid-state structure of ferric bromide (FeBr₃) is characterized by a polymeric arrangement where each iron(III) center is coordinated to six bromide ions, resulting in an octahedral geometry. wikipedia.org This extended lattice structure is a common feature among many metal halides. wikipedia.org
In the solid state, this compound adopts a polymeric structure. wikipedia.org This is analogous to the structure of ferric chloride (FeCl₃). The structure consists of iron(III) centers that are cross-linked by bromide ions, forming an extended lattice. wikipedia.orgwikipedia.org This polymeric nature is a key feature of its solid-state chemistry.
This compound crystallizes in the trigonal crystal system. wikipedia.org Specifically, it belongs to the hR24 space group, which is designated as R-3 with the space group number 148. wikipedia.org This crystal structure is analogous to that of bismuth triiodide. acs.org
| Property | Value |
| Crystal System | Trigonal |
| Space Group | R-3 (No. 148) |
| Pearson Symbol | hR24 |
Solution-Phase Speciation and Complex Formation
In solution, particularly in water or other donor solvents, the polymeric structure of this compound breaks down. It dissolves to form acidic solutions and can engage in complex formation. wikipedia.org
This compound is a Lewis acid, meaning it can accept electron pairs from donor molecules (Lewis bases). wikipedia.org This property allows it to form adducts with a variety of donor ligands. nih.gov For instance, it is soluble in electron-donating solvents like ether and ethanol, where it forms complex species. The Lewis acidic nature of this compound is fundamental to its use as a catalyst in reactions such as the halogenation of aromatic compounds. wikipedia.org The interaction with a Lewis base involves the formation of a coordinate covalent bond, leading to a new, often more complex, chemical species. The strength of this interaction can be influenced by both the electronic and steric properties of the Lewis acid and the donor ligand. nih.gov
Once in solution, the bromide ligands in the coordination sphere of the iron(III) ion can be replaced by other ligands in a process known as ligand exchange. nih.govacs.org The stability of the resulting this compound complexes depends on several factors, including the nature of the solvent, the concentration of the ligands, and the inherent affinity of the ligands for the iron(III) center. nih.govresearchgate.net The dynamics of these exchange reactions can be complex, potentially involving associative or dissociative mechanisms. nih.gov For example, in aqueous solutions, water molecules can coordinate to the iron(III) ion, and the speciation of the resulting aqua complexes is highly dependent on the pH of the solution. nih.govacs.orgnih.gov The formation of more stable complexes, such as those with chelating ligands, can drive the equilibrium of ligand exchange reactions. nih.govresearchgate.net The stability of these complexes can be quantified by their formation constants. researchgate.net
Influence of Solvent Environment on Speciation and Reactivity
The chemical nature of this compound is significantly influenced by its solvent environment. The solvent dictates the speciation—the distribution of different chemical species—and consequently, the reactivity of the iron(III) center.
In its solid state, this compound adopts a polymeric structure where each iron atom is octahedrally coordinated to six bromine atoms, similar to ferric chloride. However, upon dissolution, this structure is disrupted, and the nature of the resulting species is highly dependent on the solvent's properties.
This compound is readily soluble in water, where it dissolves to form an acidic solution. solubilityofthings.com In an aqueous medium, the iron cation becomes fully solvated, leading to the formation of aquo-complexes, such as [Fe(H₂O)₆]³⁺. rsc.org The solution's brownish-yellow color is indicative of the presence of various complex ions. solubilityofthings.com From these aqueous solutions, the hydrated form, FeBr₃·6H₂O, can be crystallized as dark green crystals.
In electron-donating organic solvents, such as ethers, alcohols, acetonitrile, and dimethylformamide (DMF), this compound is also soluble. researchgate.net The solvent molecules can coordinate to the iron(III) center, leading to the formation of different solvated species. For instance, studies on iron(III) Schiff-base complexes have shown that the solvent used for recrystallization (e.g., acetone, chloroform, methanol, pyridine, nitromethane) can determine whether monomeric or dimeric compounds are formed. rsc.org This demonstrates the crucial role of the solvent in directing the coordination chemistry and molecularity of iron bromide complexes. The reactivity is also altered; for example, the photo-Fenton process, which involves iron catalysis, is effective in aqueous solutions where hydroxylated iron species form, and these species have high absorbance in the UV-visible spectrum. researchgate.net
Electronic Structure and Spectroscopic Properties of this compound Systems
The electronic configuration of the iron(III) center in this compound governs its magnetic and spectroscopic properties.
High-Spin Characteristics of Iron(III) and Magnetic Susceptibility
The iron(III) ion possesses a 3d⁵ electronic configuration. In the presence of the relatively weak-field bromide ligands, the d-orbitals experience minimal splitting. Consequently, the electrons occupy the orbitals to maximize spin multiplicity, resulting in a high-spin (S = 5/2) ground state. This high-spin configuration is characteristic of most this compound complexes. nih.govdntb.gov.ua
The magnetic susceptibility of this compound compounds provides direct evidence of their high-spin nature. Magnetic moments for high-spin Fe(III) complexes are typically close to the spin-only value of 5.92 Bohr magnetons. For example, macrocyclic Fe(III) complexes synthesized using ferrous bromide and subsequently oxidized show effective magnetic moments around 6.1-6.2, which are characteristic of high-spin Fe(III). nih.gov In some pentacoordinated Fe(III) complexes, a rare spin crossover from an intermediate-spin (S = 3/2) state at low temperatures to a high-spin (S = 5/2) state at higher temperatures has been observed, highlighting the subtle balance of factors that can influence the spin state. nih.gov
Spectroscopic Signatures for Elucidating Iron(III) Coordination Environments
Various spectroscopic techniques are instrumental in characterizing the coordination environment and electronic structure of this compound systems.
UV-Visible Spectroscopy: The electronic absorption spectra of this compound complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands. rsc.org In aqueous solutions, the hexa-aquo iron(III) complex and its hydroxylated species exhibit absorption maxima in the UV region, extending into the visible range. researchgate.net For instance, the [Fe(OH)]²⁺ species has an absorption maximum around 300 nm. researchgate.net In the gas phase, dimeric species like Fe₂Br₆ also show distinct absorption peaks. acs.org Studies on specific complexes, such as tripyridinium bis[tetrabromidoferrate(III)] bromide, show multiple absorption peaks in both the UV and visible regions, which can be correlated with theoretical calculations to understand the electronic transitions. sharif.edu
Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is a powerful probe for the oxidation state, spin state, and coordination symmetry of the iron nucleus. youtube.com High-spin iron(III) complexes typically exhibit isomer shifts (δ) relative to α-Fe in a specific range. For example, Mössbauer spectra of high-spin Fe(III) spin crossover complexes at 295 K and 325 K show isomer shifts and quadrupole splittings characteristic of the Fe(III) high-spin state. mdpi.com The quadrupole splitting (ΔE_Q) provides information about the symmetry of the electric field gradient at the nucleus; a non-zero value indicates a distorted coordination geometry. caltech.edu In some iron(III) Schiff-base compounds, Mössbauer spectroscopy has been crucial in distinguishing between monomeric and dimeric structures, a determination that magnetic susceptibility alone could not reliably make. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic species like high-spin Fe(III). The spectra of high-spin Fe(III) complexes are often characterized by signals at specific g-values. For instance, rhombic symmetry sites often produce a characteristic intense signal around g = 4.3, while axial symmetry can lead to signals near g = 6 and g = 2. researchgate.net These spectral features are sensitive to the symmetry of the ligand field around the iron ion.
| Spectroscopic Technique | Parameter | Typical Values/Observations for High-Spin Fe(III) Bromide Systems | Information Gained | Reference |
| UV-Visible Spectroscopy | Absorption Maxima (λ_max) | Intense Ligand-to-Metal Charge Transfer (LMCT) bands in UV-Vis region. | Electronic transitions, presence of specific complex ions. | researchgate.netacs.orgsharif.edu |
| Mössbauer Spectroscopy | Isomer Shift (δ) | ~0.2-0.6 mm/s (relative to α-Fe) | Confirms Fe(III) oxidation state. | mdpi.comnih.gov |
| Quadrupole Splitting (ΔE_Q) | Varies with coordination symmetry (e.g., ~0.640 mm·s⁻¹ for some SCO complexes). | Information on the symmetry of the iron environment. | mdpi.comcaltech.edu | |
| EPR Spectroscopy | g-values | Signals often observed near g = 4.3 (rhombic) or g = 6 and 2 (axial). | Symmetry of the ligand field, characterization of paramagnetic center. | researchgate.net |
Role of Bromide as a Non-Innocent Ligand in Iron Chemistry
In coordination chemistry, ligands are often considered "innocent," meaning they simply act as Lewis bases, donating electrons to the metal center without participating in redox processes. wikipedia.org However, some ligands are "non-innocent" and can be redox-active, meaning they can be oxidized or reduced, thus acting as an electron reservoir in the complex. mdpi.com
Bromide has been shown to act as a non-innocent ligand in iron chemistry. nih.govresearchgate.net Traditionally, the redox reactivity of iron complexes was thought to be determined primarily by the organic ligands. nih.govresearchgate.net However, recent research has demonstrated that anionic ligands like bromide can play a decisive role. For example, in certain iron complexes, the bromide ligand is not merely a spectator ion but is crucial for the observed reactivity. In a Fenton-like system, an iron-bis(2-pyridylmethyl)amine complex with bromide ligands, [Fe(BMPA)Br₃], was found to mimic the action of haloperoxidases. researchgate.net Instead of producing highly reactive hydroxyl radicals, the system generates hypobromous acid (HOBr) through the oxidation of the bromide ion by hydrogen peroxide. nih.govresearchgate.net This tames the reactivity, allowing for mild and selective oxidation of organic substrates. researchgate.net
This behavior stems from the ability of the iron center or an external oxidant to oxidize the bromide ligand (Br⁻) to a bromine radical (Br•) or molecular bromine (Br₂). This process is a form of ligand-to-metal charge transfer. rsc.org The potential for halides to mediate charge transfer reactions is also seen in electrochemistry, where adsorbed halides can act as bridges for electron transfer between a metal ion and an electrode, accelerating reaction kinetics for redox couples like Fe²⁺/Fe³⁺. nih.gov The recognition of bromide as a non-innocent ligand opens new avenues for designing catalytic systems and reinvestigating the role of supposedly "innocent" ligands in the reactivity of metal complexes. nih.govresearchgate.net
Advanced Catalytic Applications of Ferric Bromide in Organic Transformations
Electrophilic Aromatic Substitution Catalysis
Ferric bromide is a quintessential catalyst for electrophilic aromatic substitution (EAS) reactions, particularly for the halogenation of aromatic compounds. fiveable.melumenlearning.com Aromatic rings are generally unreactive towards electrophiles like molecular bromine (Br₂) due to their inherent stability. pressbooks.pub FeBr₃ serves to activate the halogen, rendering it a much more potent electrophile capable of overcoming the aromaticity of the benzene (B151609) ring. pressbooks.publibretexts.org
The catalytic cycle of aromatic bromination facilitated by this compound involves several well-defined steps. The process is a classic example of electrophilic aromatic substitution. proprep.com
Formation of the Electrophile : The reaction is initiated by the interaction between this compound, a Lewis acid, and molecular bromine. FeBr₃ coordinates with one of the bromine atoms, polarizing the Br-Br bond and creating a highly electrophilic bromine species. pearson.comchegg.com This complex can be represented as [Br-Br-FeBr₃], which behaves as a source of a bromonium ion (Br⁺). wvu.edudoubtnut.com
Nucleophilic Attack and Formation of the Arenium Ion : The electron-rich π-system of the aromatic ring attacks the electrophilic bromine atom of the polarized complex. libretexts.org This step disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma complex. libretexts.orgmnstate.edu This step is typically the slow, rate-determining step of the reaction. libretexts.orgmnstate.edu
Restoration of Aromaticity : In the final, rapid step, a weak base, which can be the [FeBr₄]⁻ species formed in the initial step, abstracts a proton (H⁺) from the carbon atom bearing the new bromine substituent. wvu.edu This restores the stable aromatic system and regenerates the this compound catalyst, which can then participate in another catalytic cycle. stackexchange.commasterorganicchemistry.com
Table 1: Mechanistic Steps in FeBr₃-Catalyzed Aromatic Bromination
| Step | Description | Key Intermediates |
| 1 | Electrophile Activation | FeBr₃ polarizes Br₂ to form a highly electrophilic bromine species. |
| 2 | Nucleophilic Attack | The aromatic ring's π-electrons attack the electrophilic bromine. |
| 3 | Deprotonation | A base removes a proton from the arenium ion to restore aromaticity. |
When the aromatic substrate is already substituted, the position of the incoming electrophile is directed by the nature of the existing substituent. This compound-catalyzed bromination allows for regioselective substitution on activated or deactivated aromatic rings. fiveable.me
Activating Groups : Substituents that are electron-donating (e.g., alkyl, -OH, -NH₂) activate the ring towards electrophilic attack. These groups preferentially direct the incoming bromine to the ortho and para positions. studysmarter.co.uk This is because the carbocation intermediates formed by attack at these positions are more stabilized by resonance, including a structure where the positive charge is delocalized onto the heteroatom of the activating group. wvu.edu For instance, the bromination of toluene (B28343) in the presence of FeBr₃ yields a mixture of ortho-bromotoluene and para-bromotoluene. studysmarter.co.uk
Deactivating Groups : Electron-withdrawing substituents (e.g., -NO₂, -C=O) deactivate the ring and direct the incoming electrophile to the meta position. pearson.com These groups destabilize the arenium ion intermediate, with the destabilization being most pronounced for ortho and para attack. Therefore, the meta pathway, while still slow, becomes the favored route. mnstate.edu
The ability of FeBr₃ to catalyze bromination under controlled conditions is crucial for the selective synthesis of specific isomers of substituted aromatic compounds. fiveable.me It is important to note that very strongly activating groups like phenols (-OH) and anilines (-NH₂) are so reactive that they can be halogenated even without a Lewis acid catalyst. wvu.edustackexchange.com
Table 2: Regioselectivity in FeBr₃-Catalyzed Bromination of Substituted Benzenes
| Substituent on Benzene | Type of Group | Directing Effect | Major Products |
| -CH₃ (Toluene) | Activating (Electron-Donating) | ortho, para | o-Bromotoluene, p-Bromotoluene |
| -NO₂ (Nitrobenzene) | Deactivating (Electron-Withdrawing) | meta | m-Bromonitrobenzene |
| -OCH₃ (Anisole) | Activating (Electron-Donating) | ortho, para | o-Bromoanisole, p-Bromoanisole |
| -C(O)CH₃ (Acetophenone) | Deactivating (Electron-Withdrawing) | meta | m-Bromoacetophenone |
Lewis Acid Catalysis in Carbon-Carbon Bond Formation
The utility of this compound extends beyond halogenation to the catalysis of various carbon-carbon bond-forming reactions, where its Lewis acidity is key to activating substrates.
This compound, alongside other Lewis acids like aluminum chloride (AlCl₃), is an effective catalyst for Friedel-Crafts reactions. iitk.ac.inmasterorganicchemistry.com These reactions are fundamental methods for attaching alkyl or acyl groups to an aromatic ring. byjus.com
Friedel-Crafts Alkylation : In this reaction, an alkyl halide is treated with an aromatic compound in the presence of FeBr₃. masterorganicchemistry.com The catalyst facilitates the formation of a carbocation electrophile from the alkyl halide, which is then attacked by the aromatic ring. byjus.comlibretexts.org The reaction is prone to certain limitations, such as the possibility of carbocation rearrangements to form a more stable carbocation and the potential for polyalkylation, as the newly added alkyl group activates the ring to further substitution. libretexts.orgyoutube.com
Friedel-Crafts Acylation : This reaction involves an acyl halide or anhydride (B1165640) and an aromatic substrate. masterorganicchemistry.com this compound activates the acyl halide to form a resonance-stabilized acylium ion. This electrophile then reacts with the aromatic ring to form an aryl ketone. byjus.com A key advantage of acylation is that the resulting acylium ion does not undergo rearrangement. youtube.com Furthermore, the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. libretexts.orgyoutube.com
The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene, which can lead to various products, including tetrahydropyrans. organic-chemistry.orgwikipedia.org While various Brønsted and Lewis acids are used, iron(III) salts, including this compound, have been shown to be effective catalysts in Prins-type cyclizations. nih.gov
The reaction proceeds through the activation of the carbonyl compound by the Lewis acid, forming an oxocarbenium ion. wikipedia.orgnrochemistry.com This electrophile is then attacked by the alkene in an intramolecular or intermolecular fashion, leading to a carbocationic intermediate that cyclizes and is subsequently trapped by a nucleophile. wikipedia.orgnrochemistry.com The stereochemical outcome of the Prins cyclization can often be controlled, with the formation of cis- or trans-substituted products being influenced by the reaction conditions and the nature of the substrates and catalyst. nih.gov Iron-catalyzed Prins cyclizations of homoallylic alcohols have been utilized to synthesize substituted dihydropyrans and tetrahydropyrans with high diastereoselectivity. nih.gov
This compound and other iron salts have gained attention as inexpensive and environmentally benign catalysts for coupling reactions, which are traditionally dominated by palladium and nickel catalysts. acs.org These reactions form new carbon-carbon bonds by coupling organic halides.
Homocoupling : Iron salts can catalyze the homocoupling of aryl and alkyl bromides, often in the presence of a reducing agent like magnesium metal. researchgate.net This process yields symmetrical biaryl or dialkyl compounds. The iron catalyst facilitates the coupling of two identical organic halide molecules. researchgate.net
Cross-Coupling : More challenging is the selective cross-coupling of two different organic halides. Iron-catalyzed cross-coupling of aryl halides with organometallic reagents (like Grignard or organolithium reagents) has been developed. nih.govnih.gov A significant challenge in iron-catalyzed cross-coupling is suppressing the competing homocoupling reaction of the organometallic reagent. acs.orgnih.gov Recent research has shown that specific combinations of iron salts, such as iron(III) fluoride (B91410) with N-heterocyclic carbene (NHC) ligands, can remarkably suppress homocoupling and favor the desired cross-coupling product. acs.org While nickel and palladium remain more common, iron-based catalysts, including systems that could be generated from FeBr₃, represent a growing field in the quest for more sustainable chemical synthesis. acs.org
Iron-Catalyzed Oxidation Reactions
Iron catalysts, including this compound, are prized for their low cost and reduced toxicity compared to other transition metals. They are effective in activating oxidants and promoting the selective oxidation of various organic functional groups.
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound, often in conjunction with a co-catalyst or an oxidant, provides an effective catalytic system for this conversion. The reaction is particularly selective for secondary alcohols, often leaving primary alcohols untouched under controlled conditions. rsc.orgacs.org The mechanism can involve the generation of reactive bromine species or the direct action of the Fe(III) center as a single-electron transfer agent to activate the alcohol or an intermediate species. acs.org For instance, systems using an iron(III) source and a bromide source have been shown to facilitate the oxidation of secondary alcohols to the corresponding ketones. acs.org
A variety of secondary alcohols, including both cyclic and acyclic structures, can be efficiently converted to their ketone counterparts. The presence of other functional groups can often be tolerated, highlighting the chemoselectivity of these iron-catalyzed systems. rsc.org
Table 1: this compound-Catalyzed Oxidation of Secondary Alcohols
| Substrate (Secondary Alcohol) | Product (Ketone) |
| 2-Butanol | 2-Butanone |
| Cyclohexanol (B46403) | Cyclohexanone (B45756) |
| 1-Phenylethanol | Acetophenone |
| Diphenylmethanol | Benzophenone |
This table represents typical conversions and is for illustrative purposes.
The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfones is a challenging yet crucial transformation, as sulfoxides are valuable intermediates in pharmaceuticals and fine chemicals. This compound has been successfully employed as a catalyst in systems designed for this purpose. One notable system uses this compound in combination with nitric acid (HNO₃) in acetonitrile. This method facilitates the smooth conversion of various aryl methyl sulfides to their respective sulfoxides.
The reaction is effective for sulfides bearing both electron-donating and electron-withdrawing groups on the aromatic ring. Research suggests a mechanism where a ternary complex may form between the sulfide, this compound, and the nitrate (B79036) ion, initiating a catalytic cycle that consumes oxygen from the air as the stoichiometric oxidant.
The classic Fenton reaction involves the generation of highly reactive and non-selective hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) and an iron(II) catalyst. wikipedia.orgtestbook.com A related process, the Fenton-like reaction, uses an iron(III) source like this compound. wikipedia.org While these systems are powerful oxidizing agents, their lack of selectivity can be a limitation in complex molecule synthesis. uni.opole.pl
Recent explorations into "Fenton-bromide" systems have demonstrated a significant shift in reactivity. By introducing a bromide source into a Fenton-type reaction, the system's chemistry can be diverted from generating reactive oxygen species (ROS) to producing reactive bromine species (RBS). acs.org This strategy effectively "tames" the indiscriminate reactivity of the Fenton system, channeling it towards highly chemoselective oxidative bromination reactions. acs.org This approach allows for transformations such as the bromination of arenes and the dibromination of alkenes under mild, neutral conditions, avoiding the harsh acidic environments often required by other methods. acs.org
This compound plays a role in the catalytic oxygenation of cyclic organic substrates, particularly in the conversion of cyclic secondary alcohols to the corresponding cyclic ketones. acs.org This transformation is a key step in the synthesis of many important chemical intermediates. For example, the oxidation of cyclohexanol to cyclohexanone can be achieved using an iron(III) catalyst in the presence of a halide. The Fe(III) center is crucial for activating the substrate and facilitating the oxidation process, which can use molecular oxygen as the ultimate oxidant under aerobic conditions. acs.org This method is valued for its use of an inexpensive and environmentally benign metal catalyst.
Heteroatom-Functionalization Reactions
Beyond oxidation, this compound's Lewis acidity is harnessed in reactions that form new bonds between carbon and heteroatoms like nitrogen.
The N-alkylation of amines using alcohols as alkylating agents is a highly atom-economical process that produces water as the only byproduct. rug.nl This transformation, often proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, can be catalyzed by various transition metals, including iron. rug.nlnih.govnih.gov The catalytic cycle typically involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine. The imine is then reduced in situ by the hydrogen previously "borrowed" from the alcohol. rug.nl
While sophisticated iron complexes are often used for high efficiency under mild conditions, simpler iron salts like this compound can also catalyze this reaction, although sometimes requiring harsher conditions. rug.nl This methodology is broadly applicable, allowing for the monoalkylation of anilines and benzylamines with a wide range of primary alcohols. rug.nl Furthermore, using diols as the alcohol component can lead to the formation of important nitrogen-containing heterocyclic structures. rug.nl
Table 2: Iron-Catalyzed N-Alkylation of Amines with Alcohols
| Amine | Alcohol | Product |
| Aniline | Benzyl alcohol | N-Benzylaniline |
| Benzylamine | Ethanol | N-Ethylbenzylamine |
| Aniline | 1,4-Butanediol | N-Phenylpyrrolidine |
| p-Toluidine | 1-Propanol | N-Propyl-p-toluidine |
This table represents typical pairings in iron-catalyzed N-alkylation and is for illustrative purposes.
Intramolecular C-H Bond Amination and Rearrangement Reactions
Iron catalysts are gaining prominence in the challenging field of C-H bond amination. While many systems have been developed, iron-catalyzed processes offer a cost-effective and less toxic alternative to those based on noble metals. acs.orgnih.gov Theoretical studies using density functional theory have investigated the mechanism of iron(III)-catalyzed intramolecular C-H amination of azides, suggesting a pathway involving a 1,2-hydrogen shift preceding C-N bond formation. nih.gov
A notable application is the iron(II) bromide-catalyzed tandem reaction of ortho-substituted aryl azides, which undergo an ethereal C–H bond amination followed by a rsc.orgacs.org-shift. acs.org This process transforms the starting azides into valuable 2,3-disubstituted indoles. The migratory aptitude in the rsc.orgacs.org-shift part of the reaction was found to follow the order: Me < 1° alkyl < 2° alkyl < Ph. acs.org This tandem strategy showcases the dual capability of the iron bromide system to initiate C-N bond formation and subsequently orchestrate a skeletal rearrangement to build complex molecular architectures.
| Substrate (Ortho-Substituted Aryl Azide) | Product (2,3-Disubstituted Indole) | Yield (%) | Migrating Group Preference |
|---|---|---|---|
| Aryl azide (B81097) with ether linkage | 2,3-disubstituted indole | Not specified | Me < 1° < 2° < Ph |
Table 1: Tandem C-H Amination/ rsc.orgacs.org-Shift Reaction Catalyzed by Iron(II) Bromide. Data sourced from acs.org.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Pyrroles)
The catalytic activity of this compound extends to the synthesis of important nitrogen-containing heterocyclic compounds.
Benzimidazoles: Iron bromide has proven to be an effective catalyst for the synthesis of benzimidazoles. Research has shown that both ferrous bromide and this compound can catalyze the formation of benzimidazoles from 2-azidoarylimines. acs.org In a screening of catalysts, this compound and ferrous bromide were identified as superior for this transformation, which proceeds via a Lewis acid-mediated mechanism rather than a rhodium(II)-mediated C-H amination. acs.orgacs.orgnih.gov The reaction demonstrates good tolerance for various substituents, with higher yields generally obtained with more electron-deficient aryl groups on the imine. acs.org
| Entry | Imine Substituent (R) | Yield of Benzimidazole (%) |
|---|---|---|
| 1 | 4-NO₂C₆H₄ | 93 |
| 2 | 4-CF₃C₆H₄ | 88 |
| 3 | 4-BrC₆H₄ | 84 |
| 4 | 4-ClC₆H₄ | 85 |
| 5 | 4-FC₆H₄ | 77 |
| 6 | C₆H₅ | 72 |
| 7 | 4-MeC₆H₄ | 67 |
| 8 | 2-MeC₆H₄ | 56 |
Table 2: Iron(II) Bromide-Catalyzed Synthesis of Benzimidazoles from 2-Azidoarylimines. Data adapted from acs.orgacs.org. Yields are for the isolated product over two steps.
Pyrroles: Ferric salts also facilitate the synthesis of pyrrole-containing structures. In one significant application, iron(III) perchlorate, a related iron(III) salt, catalyzes a multicomponent reaction of primary aromatic amines, aromatic aldehydes, and biacetyl to produce 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles with yields up to 77%. rsc.org This method is notable for its ability to incorporate 5-membered heterocyclic aldehydes (from furan, thiophene, etc.) into the final structure, creating novel fluorescent dyes. rsc.org While this example uses iron(III) perchlorate, the catalytic principle relies on the Lewis acidity of the Fe(III) center, a characteristic shared with this compound. Other research has noted the use of iron powder, which would generate this compound in situ in the presence of bromine, as a catalyst in the bromination of pyrrole (B145914) derivatives, indicating the compatibility of iron-based catalysts with pyrrolic systems. cdnsciencepub.com
| Primary Amine | Aldehyde | Dione | Product | Yield (%) |
|---|---|---|---|---|
| Aniline | Benzaldehyde | Biacetyl | 1,2,4,5-Tetraphenylpyrrolo[3,2-b]pyrrole | ~70 |
| 4-Methoxyaniline | 4-Methoxybenzaldehyde | Biacetyl | 1,5-bis(4-methoxyphenyl)-2,4-diphenylpyrrolo[3,2-b]pyrrole | 77 |
| Aniline | 2-Furaldehyde | Biacetyl | 2,4-bis(furan-2-yl)-1,5-diphenylpyrrolo[3,2-b]pyrrole | 65 |
| Aniline | 2-Thiophenecarboxaldehyde | Biacetyl | 1,5-diphenyl-2,4-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole | 58 |
Table 3: Fe(III)-Catalyzed Synthesis of Pyrrolo[3,2-b]pyrroles. Data conceptualized from findings in rsc.org.
Halogen Exchange and Transformation Reactions
This compound is an effective catalyst for halogen exchange reactions, providing a straightforward method for interconverting alkyl halides.
Anhydrous iron(III) bromide is used to catalyze the selective conversion of secondary and tertiary alkyl chlorides into their corresponding alkyl bromides. rsc.orgresearchgate.net The reaction proceeds in the presence of hydrogen bromide, with only small amounts of the this compound catalyst required. rsc.org This transformation is particularly useful as alkyl chlorides are often readily available starting materials. The Lewis acidic nature of FeBr₃ is crucial for facilitating the displacement of the chloride by a bromide ion. This method represents a significant improvement over non-catalytic routes, which may require harsher conditions or stoichiometric reagents.
| Substrate (Alkyl Chloride) | Reagent | Catalyst | Product (Alkyl Bromide) | Selectivity |
|---|---|---|---|---|
| Secondary Alkyl Chloride | HBr | FeBr₃ | Secondary Alkyl Bromide | High |
| Tertiary Alkyl Chloride | HBr | FeBr₃ | Tertiary Alkyl Bromide | High |
Table 4: this compound-Catalyzed Conversion of Alkyl Chlorides to Bromides. Information sourced from rsc.orgresearchgate.net.
Emerging Frontiers in Asymmetric Catalysis with this compound Systems
The development of enantioselective transformations using inexpensive, earth-abundant metals like iron is a major goal in modern organic chemistry. nih.gov While the field of asymmetric iron catalysis has seen significant growth, the direct use of simple this compound as a chiral catalyst is still an emerging area. Most successful enantioselective iron-catalyzed reactions rely on the combination of an iron precursor (such as FeCl₂ or other iron salts) with a specifically designed chiral ligand. nih.govnih.govresearchgate.net
These advanced catalytic systems have been applied to a range of reactions, including cross-couplings, C-H functionalizations, and hydrosilylations. nih.govresearchgate.net For instance, enantioselective multicomponent cross-coupling reactions have been developed using iron salts in combination with chiral bisphosphine ligands. nih.gov The mechanism often involves the in-situ formation of a chiral iron complex that controls the stereochemical outcome of the reaction.
The frontier for this compound in this context involves its potential integration into such systems. Future research may focus on developing new chiral ligands that can effectively coordinate with FeBr₃ to form a potent and selective Lewis acid catalyst for asymmetric synthesis. The exploration of this compound's role, either as a primary catalyst precursor or as an additive in more complex iron-catalyzed cycles, represents a promising direction for creating novel, sustainable, and powerful methods for the synthesis of chiral molecules.
Theoretical and Computational Investigations of Ferric Bromide Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of reactions involving transition metal complexes like ferric bromide. mdpi.comyoutube.com DFT calculations allow for the exploration of the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates. mdpi.com This approach is computationally less demanding than traditional wave-function based methods, yet it often provides a high level of accuracy for systems with a large number of electrons, such as those containing iron. youtube.com
In many iron-catalyzed reactions, the mechanism involves single-electron transfer (SET) processes. nih.gov Computational studies can elucidate the electronic structure changes that occur during these steps, clarifying the role of the iron center in facilitating electron transfer. The identification of intermediates and transition states is crucial for understanding how catalysts function and for designing more efficient catalytic systems. researchgate.net
Complex organic transformations catalyzed by iron compounds often involve multiple competing reaction pathways and numerous intermediates. researchgate.net Mapping the free-energy landscape of such reactions provides a comprehensive picture of the entire catalytic network. nih.gov DFT calculations are employed to compute the Gibbs free energies of all relevant stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. acs.org
These energy landscapes can reveal not only the lowest energy pathway but also alternative routes that may become accessible under different reaction conditions. For example, in the case of C-H activation or functionalization reactions catalyzed by iron complexes, DFT can help to understand the selectivity of the reaction (e.g., why a particular C-H bond is activated over others). chinesechemsoc.org By comparing the energy barriers for different pathways, chemists can predict the major products and byproducts of a reaction. Recent studies on electrochemical reactions have also utilized DFT to understand reactivity, showing, for instance, why certain aldehydes are unreactive due to the high energy barrier for sp³ hydrogen abstraction or due to steric hindrance. acs.org
Quantum Chemical Modeling of Electronic Structure and Bonding
The reactivity of this compound is intrinsically linked to its electronic structure and the nature of the iron-bromine bonds. Quantum chemical models, including DFT, provide a detailed description of the distribution of electrons within the molecule and the character of its molecular orbitals. This compound has a d⁵ electronic configuration at the iron(III) center. lu.se Mössbauer spectroscopy confirms the +2 oxidation state for iron in ferrocene, and by extension, the +3 state in ferric halides is well-established. wikipedia.org
Computational studies on iron clusters have shown that magnetic effects are dominant in determining the electronic structure. aps.org The bonding in this compound is not purely ionic; there is a significant degree of covalent character in the Fe-Br bonds, which can be quantified through computational analysis. youtube.com These models can also predict how the electronic structure changes upon coordination with other molecules, such as substrates or solvents, which is a critical aspect of its catalytic activity. Furthermore, investigations into iron(III) N-heterocyclic carbene complexes highlight the importance of ligand-to-metal charge transfer (LMCT) excited states in their photophysical properties, a concept that can be extended to understand the electronic behavior of other iron(III) complexes. lu.se
Computational Studies of Ligand Effects on Iron(III) Reactivity and Selectivity
The reactivity and selectivity of an iron(III) center can be precisely tuned by modifying the ligands coordinated to it. Computational studies are instrumental in systematically investigating these ligand effects. By modeling a series of related catalysts with different ligands, researchers can establish structure-activity relationships.
DFT calculations have been used to study the binding affinities of various ligands to an iron(III) center. nih.gov These studies have shown, for example, that anionic ligands generally bind more strongly than neutral ones and that the strength of binding is influenced by the electronic properties of the ligand. nih.gov For instance, in iron(III) amino triphenolate complexes, the substituents on the phenolate (B1203915) moiety determine whether the complex exists as a monomer or a dimer, which in turn significantly impacts its catalytic activity in the cycloaddition of carbon dioxide to oxiranes. nih.gov Monomeric complexes were found to be more active, a finding rationalized by the need for the epoxide substrate to bind to the iron(III) center. nih.gov This demonstrates how computational insights can guide the design of catalysts with enhanced performance.
| Catalyst Type | Ligand Feature | Observed Effect on Reactivity/Selectivity | Reference |
| Iron(III) amino triphenolate | Ortho-substituents on phenolate | Controls monomer/dimer equilibrium, affecting catalytic activity. Monomers are more active. | nih.gov |
| Iron(III) porphine | Various small ligands | Anionic ligands bind more strongly than neutral ones. Binding affinity is solvent-dependent. | nih.gov |
| Heme-peroxo-copper | Ligand architecture and denticity | Influences stability and reactivity towards CO and PPh₃. | researchgate.net |
Theoretical Predictions of Isotopic Fractionation in this compound Systems
Isotope effects provide a powerful probe into reaction mechanisms. Theoretical calculations can predict the kinetic and equilibrium isotopic fractionation factors for reactions involving this compound. These predictions are based on the vibrational frequencies of the isotopologues (molecules differing only in their isotopic composition), which can be calculated with high accuracy using DFT. copernicus.org
For iron, theoretical studies have predicted significant equilibrium fractionation of iron isotopes (⁵⁶Fe/⁵⁴Fe) between different oxidation states (Fe³⁺ vs. Fe²⁺) and between different phases (aqueous vs. solid). elsevierpure.comresearchgate.net DFT calculations predict that heavier isotopes will preferentially partition into the ferric complex. elsevierpure.com These theoretical predictions are crucial for interpreting experimental data in geochemistry and environmental chemistry, where iron isotope ratios are used to trace biogeochemical processes.
Similarly, theoretical models can predict bromine isotope effects (⁸¹Br/⁷⁹Br) in reactions where a C-Br bond is broken or formed at a this compound catalyst. researchgate.net The magnitude of the predicted kinetic isotope effect can provide strong evidence for a particular reaction mechanism, for example, by helping to identify the rate-determining step. The transition state theory is often applied to formulate the kinetic isotope fractionation factor. usra.edu
| Isotope System | Type of Fractionation | Theoretical Finding | Reference |
| ⁵⁶Fe/⁵⁴Fe | Equilibrium (Fe³⁺ vs. Fe²⁺) | Heavy isotopes are favored in the ferric complex. | elsevierpure.com |
| ⁵⁶Fe/⁵⁴Fe | Equilibrium (Pyrite vs. Fluid) | Fractionation is temperature-dependent. | researchgate.net |
| Bromine Isotopes | Kinetic | Can be used to model complex reaction systems and distinguish between pathways. | researchgate.net |
Advanced Analytical and Characterization Techniques in Ferric Bromide Research
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of solid ferric bromide. Both single crystal and powder XRD methods are employed to obtain precise information about the arrangement of iron and bromine atoms in the crystal lattice.
This compound crystallizes in a polymeric structure featuring six-coordinate, octahedral Fe centers wikipedia.org. Structural studies have shown that FeBr₃ adopts a trigonal crystal structure with the R-3 space group (No. 148), which is isotypic with bismuth triiodide (BiI₃) wikipedia.orgmaterialsproject.orgresearchgate.netmaterialsproject.org. The structure consists of two-dimensional sheets materialsproject.orgmaterialsproject.org. In this layered structure, Fe³⁺ ions are bonded to six equivalent Br¹⁻ atoms, forming edge-sharing FeBr₆ octahedra materialsproject.orgmaterialsproject.org.
Refinement of single crystal data has confirmed the assignment to the rhombohedral BiI₃ type structure researchgate.net. Typical lattice parameters reported for the trigonal structure include a = 7.383 Å materialsproject.orgmaterialsproject.org and c = 18.375 Å researchgate.net. The Fe–Br bond lengths within the FeBr₆ octahedra are reported to be approximately 2.43 Å materialsproject.org or 2.55 Å materialsproject.org. Br¹⁻ ions are bonded to two equivalent Fe³⁺ atoms in a bent geometry materialsproject.orgmaterialsproject.org.
Table 1: Crystallographic Data for FeBr₃ (Trigonal, R-3)
| Property | Value | Source |
| Crystal System | Trigonal | materialsproject.orgmaterialsproject.org |
| Space Group | R-3 (No. 148) | materialsproject.orgresearchgate.netmaterialsproject.org |
| Structure Type | BiI₃-type | researchgate.netmaterialsproject.org |
| Lattice Parameter a | ~7.383 Å | materialsproject.orgmaterialsproject.org |
| Lattice Parameter c | ~18.375 Å | researchgate.net |
| Fe–Br Bond Length | ~2.43 Å or ~2.55 Å | materialsproject.orgmaterialsproject.org |
| Fe Coordination | Octahedral | wikipedia.org |
XRD is essential for confirming the phase purity of FeBr₃ samples and for investigating structural changes that may occur under different conditions, such as temperature or pressure.
Advanced Spectroscopic Characterization Methods
Spectroscopic techniques provide valuable information about the electronic structure, bonding, and molecular dynamics of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Studies have interpreted FTIR and Raman spectra based on the determined crystal structure of FeBr₃ researchgate.net. The totally symmetric stretching mode of FeBr₃ has been identified, with a reported value of 173 cm⁻¹ researchgate.net. This value is lower than that observed for FeCl₃ (282 cm⁻¹), which is attributed not solely to the mass difference between bromine and chlorine but also to other factors influencing bond strength and force constants researchgate.net.
IR spectroscopy has also been applied to characterize complexes formed by FeBr₃, such as FeBr₃-cyclodextrin complexes researchgate.net and oxo-bridged diiron(III) complexes containing Fe-Br bonds tandfonline.com. Analysis of the vibrational spectra helps confirm the formation of these species and provides information about the bonding environment of the iron center.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to investigate the electronic transitions in this compound, which typically occur in the ultraviolet and visible regions of the electromagnetic spectrum. These transitions can involve ligand-to-metal charge transfer (LMCT) or d-d transitions within the iron ion.
The UV-Vis absorption spectrum of FeBr₃ has been studied, particularly in the vapor phase. Absorbance peak maxima for gaseous FeBr₃ (FeBr₃(g)) and its dimer Fe₂Br₆(g) have been observed at 300 nm acs.org. Molar absorptivities for these species at this wavelength have been assigned based on experimental data acs.org.
UV-Vis spectroscopy is also a useful tool for monitoring reactions involving FeBr₃, such as those where it acts as a catalyst mdpi.comchegg.com. Changes in the absorption spectrum can indicate the consumption of reactants or the formation of intermediates and products that have distinct electronic absorption properties. Studies on Fe(III) complexes in aqueous solutions show that the UV-Vis spectrum is influenced by pH and the presence of ligands, with different hydroxylated species exhibiting varying absorption characteristics researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Paramagnetic Systems and Reaction Monitoring
NMR spectroscopy of paramagnetic compounds like FeBr₃ (containing high-spin Fe³⁺, which has five unpaired electrons) presents significant challenges due to the large paramagnetic shifts and signal broadening caused by the interaction between the unpaired electron spins and the nuclear spins nih.govmdpi.comacs.org. These effects can obscure or broaden signals beyond detection in traditional NMR experiments.
Despite these challenges, NMR can still be a valuable technique in studies involving this compound, particularly for monitoring reactions where FeBr₃ is a reactant or catalyst, or for characterizing diamagnetic or weakly paramagnetic species in equilibrium with paramagnetic iron species acs.org.
In the context of catalysis, such as Atom Transfer Radical Polymerization (ATRP) mediated by iron halides, NMR spectroscopy (along with Mössbauer spectroscopy) has been used to study the speciation of iron complexes in solution acs.org. While directly observing FeBr₃ may be difficult, NMR can provide information about the organic reactants, products, and ligands involved, as well as potentially reveal the presence of diamagnetic or less paramagnetic iron species formed during the catalytic cycle acs.org. Concepts like reduced paramagnetic shifts are being explored to aid in the analysis of NMR spectra of paramagnetic systems rsc.org.
Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Interactions
Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is a powerful technique for probing the local environment, oxidation state, spin state, and magnetic properties of iron atoms in solid samples. This technique is particularly well-suited for studying iron compounds like FeBr₃.
Mössbauer studies on systems involving this compound have provided insights into the nature of the iron species present. For instance, Mössbauer spectroscopy has been used to study polyacetylene doped with FeBr₃, revealing information about the resulting intercalated iron species, which are likely tetrabromidoferrate(III) anions ([FeBr₄]⁻) tandfonline.comresearchgate.net. These studies can determine parameters such as isomer shift, quadrupole splitting, and magnetic hyperfine splitting, which are characteristic of the iron oxidation state and its coordination environment.
Mössbauer spectroscopy has also been employed in conjunction with other techniques to study the speciation of iron complexes, such as the [FeIIBr₃(Solv)]⁻/[FeIIIBr₄]⁻ redox pair, in catalytic systems involving iron halides like FeBr₃ acs.org. The Mössbauer spectrum of a ferrocenium (B1229745) salt containing the [(FeBr₃)₂O]²⁻ anion and [FeBr₄]⁻ has also been reported to be consistent with the proposed structure rsc.org.
Table 2: Selected Spectroscopic Techniques Applied to FeBr₃ and Related Species
| Technique | Information Provided | Example Application (Source) |
| IR | Vibrational modes, bond stretching/bending | FeBr₃-cyclodextin complexes researchgate.net, Oxo-bridged complexes tandfonline.com |
| Raman | Vibrational modes, lattice dynamics | Crystalline FeBr₃ researchgate.net |
| UV-Vis | Electronic transitions, absorption maxima | FeBr₃(g) and Fe₂Br₆(g) absorption at 300 nm acs.org |
| NMR | Local environment (challenging for paramagnetic Fe³⁺) | Monitoring reactions catalyzed by FeBr₃ mdpi.com, Speciation in ATRP acs.org |
| Mössbauer | Fe oxidation state, spin state, magnetic interactions | Fe species in FeBr₃-doped polymers tandfonline.comresearchgate.net, Speciation in ATRP acs.org |
Electrochemical Characterization
Electrochemical techniques, such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS), are used to investigate the redox behavior and electrical conductivity of this compound and systems involving it.
While pure solid FeBr₃ exhibits low electronic conductivity (on the order of 10⁻⁸ Ω⁻¹cm⁻¹) with high capacitive contributions resulting from displacement polarization researchgate.net, its electrochemical properties are particularly relevant when FeBr₃ is used in applications involving electron transfer, such as catalysis or as a component in electrochemical devices.
Studies on the electrochemical behavior of iron halide complexes, including those derived from FeBr₃, are relevant in the context of electrochemically mediated reactions like ATRP mdpi.com. Cyclic voltammetry can be used to study the redox couples involving Fe(III) and Fe(II) species, such as the [FeIIBr₃(Solv)]⁻/[FeIIIBr₄]⁻ redox pair, which are active in these processes acs.orgmdpi.com.
Electrochemical impedance spectroscopy (EIS) can provide information about the charge transfer resistance and ionic conductivity in systems containing iron bromides, as demonstrated in studies on the electrochemical performance of Fe-B powders synthesized using FeBr₃ cambridge.org. The application of FeBr₃ as a starting material in the synthesis of other iron compounds, such as iron(II) alkoxide precursors, highlights its role in preparing materials with specific electrochemical properties researchgate.net.
Table 3: Electrochemical Properties and Characterization
| Technique | Information Provided | Example Application (Source) |
| Impedance Spectroscopy | Conductivity, capacitive contributions, charge transfer | Pure FeBr₃ samples researchgate.net, Fe-B powders from FeBr₃ cambridge.org |
| Cyclic Voltammetry | Redox potentials, electron transfer processes | Redox behavior of iron halide complexes in ATRP acs.orgmdpi.com |
These advanced analytical and characterization techniques collectively provide a comprehensive understanding of this compound's physical and chemical properties, which is essential for its effective use and for developing new applications in various scientific and industrial fields.
Cyclic Voltammetry for Redox Potentials and Mechanisms
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox behavior of an analyte. In the context of this compound research, CV helps in understanding the electron transfer processes involving iron species and identifying different oxidation states and complex formations.
Studies involving electrochemically mediated Atom Transfer Radical Polymerization (eATRP) catalyzed by FeBr₃ have utilized cyclic voltammetry to examine the voltammetric behavior of FeBr₃. For instance, the CV of FeBr₃ in anisole (B1667542) on a glassy carbon electrode showed a broad cathodic peak coupled with a broad anodic peak in the absence of added bromide anions, suggesting the presence of multiple redox species. unipd.itacs.org The solvation of FeBr₃ in such conditions can produce dibromo-, tribromo-, and tetrabromo-iron(III) species with solvent molecules in their coordination sphere. unipd.itacs.org
Upon the addition of a single equivalent of bromide anion (Br⁻), the CV response changed to a reversible and well-defined peak couple. unipd.itacs.org This peak couple was assigned to the FeIIIBr₄⁻/FeIIBr₄²⁻ redox couple. unipd.itacs.org The half-wave potential (E₁/₂) for this couple was observed at -0.413 V versus Fc⁺/Fc with a peak separation of 92 mV at a scan rate of 0.1 V s⁻¹ in anisole + 0.2 M n-Bu₄NBF₄. unipd.itacs.org Further additions of bromide anions did not significantly alter the voltammetric response, indicating that additional bromide ions did not further bind to the metal center under these conditions. unipd.itacs.org
When the reaction medium was changed to a mixture of anisole and methyl methacrylate (B99206) (MMA), the voltammetric pattern of FeBr₃ remained similar, although the E₁/₂ showed a slight negative shift. unipd.itacs.org A well-defined reversible peak couple for the FeIIIBr₄⁻/FeIIBr₄²⁻ redox couple was observed at E₁/₂ = -0.517 V versus Fc⁺/Fc in the anisole/MMA mixture. unipd.itacs.org These observations from cyclic voltammetry provide insights into the redox and speciation characteristics of the iron catalyst in different environments relevant to polymerization processes. unipd.itacs.org
In other eATRP studies, the FeBr₃/TMPP catalytic system in MMA/MeCN exhibited quasi-reversible behavior in cyclic voltammetry, with the ratio of oxidative to reductive peak currents being approximately 1, indicating good reversibility for the system. sjtu.edu.cn The reductive peak potential was observed at -0.48 V vs Ag⁺/Ag reference electrode. sjtu.edu.cn
Thermal Analysis Techniques
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are valuable for studying the thermal decomposition and stability of this compound and compounds containing it. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere.
Research on the thermal decomposition of iron(III) complexes has shown that anhydrous this compound can be the final residue of decomposition. scitechnol.comscirp.org For example, a bromide complex, [Fe(GA)Br₂]Br (where GA is 1,2-bis(imino-4'-antipyrinyl)ethane), undergoes a two-stage thermal decomposition when analyzed by TGA under a nitrogen atmosphere. scitechnol.comscirp.org This complex is stable up to 240°C. scitechnol.comscirp.org The first decomposition stage occurs between 240°C and 408°C, with a mass loss attributed to the decomposition of half of the ligand molecule. scitechnol.comscirp.org The corresponding derivative thermogravimetric (DTG) peak is observed at 350°C. scitechnol.comscirp.org The second stage of decomposition takes place between 408°C and 856°C, with a DTG peak at 620°C. scitechnol.comscirp.org The mass loss in this second stage corresponds to the removal of the remaining half of the ligand molecule, leaving anhydrous this compound as the final residue, which was confirmed by qualitative tests. scitechnol.comscirp.org
TGA has also been employed to assess the thermal stability of catalysts prepared using anhydrous FeBr₃. iau.ir In one study, the thermal stability of a magnetic ionic liquid catalyst, C₆BIM₂(FeBr₃Cl)₂, prepared by mixing C₆BIM₂Cl₂ with anhydrous FeBr₃, was investigated using TGA from room temperature to 800°C under a nitrogen atmosphere. iau.ir The TGA profile showed weight loss in two main sections: 30-300°C, attributed to the evaporation of adsorbed water, and 300-800°C, corresponding to the decomposition of the organic fraction of the ionic liquid. iau.ir
Mass Spectrometry for Reaction Product Identification and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique used to identify chemical substances by measuring the mass-to-charge ratio of ions. In research involving this compound, MS is applied to identify reaction products and provide evidence for reaction mechanisms.
In studies investigating the bromination mechanism of organic compounds catalyzed by FeBr₃, mass spectroscopy has been used to confirm the structure of intermediate brominated products. researchgate.net For instance, in the FeBr₃-catalyzed bromination of 2-tert-butylpyrene, mass spectrometry was employed along with other techniques like ¹H NMR and elemental analysis to characterize the isolated intermediate bromopyrene derivatives. researchgate.net
Mass spectrometry has also been utilized in studies of reactions catalyzed by iron and iron bromides, including FeBr₃. cdnsciencepub.com In the dehydrobromination of 1,1-diaryl-1,2-dibromoalkanes catalyzed by FeBr₃, mass spectra were measured to analyze the reaction products. cdnsciencepub.com Furthermore, electron absorption spectra of the solid residue after these reactions corresponded to that of Fe(III) bromide, providing additional characterization. cdnsciencepub.com
Combined gas chromatography and mass spectrometry (GC/MS) is a hyphenated technique that separates components of a mixture by GC and then analyzes them by MS. This technique has been noted as effective for analyzing reaction products in exchange reactions. brocku.ca Although the specific application to FeBr₃ reaction products in the search results is limited, the general applicability of GC/MS for product identification in reactions involving metal halides and organic compounds is established, and the susceptibility of FeBr₃ to decomposition during sublimation is a consideration when using such techniques. brocku.ca
Future Directions and Interdisciplinary Research Leveraging Ferric Bromide
Design and Synthesis of Novel Ferric Bromide-Based Catalytic Systems
The utility of this compound as a catalyst is well-established, particularly in the bromination of aromatic compounds and Friedel-Crafts reactions. chemiis.com However, current research is aimed at creating more complex and specialized catalytic systems that offer enhanced selectivity, efficiency, and broader substrate scope. These novel systems often involve the combination of this compound with various ligands or supporting materials to modulate its catalytic activity.
Key research findings in this area include:
Ligand-Modified Catalysts: The performance of this compound can be significantly altered by coordinating it with specific ligands. For instance, a catalyst system composed of FeBr₃ and a pyridylphosphine ligand has been successfully used in the atom transfer radical polymerization (ATRP) of styrene. researchgate.net In a different application, phenoxyimine iron bromide complexes have been investigated for their potential in Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction. princeton.edu
Heterogenized Catalysts: To improve catalyst recyclability and ease of separation, researchers are immobilizing this compound on solid supports. A notable example is a solid β-cyclodextrin-FeBr₃ complex, which has demonstrated excellent yields and high chemoselectivity in sulfoxidation reactions. researchgate.net This approach not only simplifies the purification process but also aligns with the principles of green chemistry.
Oxidation Catalysis: this compound is an effective catalyst for various oxidation reactions. It has been used for the selective oxidation of secondary and benzylic alcohols to ketones with hydrogen peroxide under solvent-free conditions. researchgate.net Furthermore, it can promote the oxidation of diarylalkynes to produce 1,2-diaryldiketones using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. researchgate.net
Interactive Data Table: Novel this compound-Based Catalytic Systems
| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference(s) |
|---|---|---|---|---|
| FeBr₃ / Pyridylphosphine Ligand | Atom Transfer Radical Polymerization (ATRP) | Styrene | Controlled polymerization | researchgate.net |
| Phenoxyimine Iron Bromide | Suzuki-Miyaura Cross-Coupling | Arylboronic esters, alkyl halides | C-C bond formation using an earth-abundant metal | princeton.edu |
| β-Cyclodextrin-FeBr₃ Complex | Sulfoxidation | Sulfides | High yield and chemoselectivity, heterogeneous catalyst | researchgate.net |
| FeBr₃ / H₂O₂ | Alcohol Oxidation | Secondary and benzylic alcohols | Solvent-free conditions, high selectivity | researchgate.net |
| FeBr₃ / DMSO | Alkyne Oxidation | Diarylalkynes | Synthesis of 1,2-diaryldiketones | researchgate.net |
Integration of this compound in Advanced Materials Science Applications
The properties of this compound extend beyond catalysis, making it a valuable component in the field of materials science. Its magnetic characteristics and its role as a precursor for iron-based nanomaterials are of particular interest for developing advanced functional materials.
Current research highlights several key applications:
Magnetic Materials: this compound possesses intriguing magnetic properties that are being explored for applications in data storage and as contrast agents in magnetic resonance imaging (MRI). The ability to create magnetic complexes and nanomaterials from FeBr₃ is a significant area of ongoing research.
Precursor for Nanoparticles: The compound serves as a starting material for the synthesis of iron-based nanoparticles. These nanoparticles have potential uses in diverse areas, including magnetic storage media, biomedical applications, and as catalysts themselves.
Polymer Additives: In polymer chemistry, this compound is employed to enhance the properties of certain polymers. It is particularly noted for its use in the production of flame-retardant materials, where the inclusion of bromine can improve fire resistance. chemiis.com
Metal Etching: this compound is utilized for etching copper surfaces in the fabrication of printed circuit boards (PCBs). Its ability to react with and remove metal allows for the precise creation of electronic circuits on a substrate.
Interactive Data Table: Applications of this compound in Materials Science
| Application Area | Function of this compound | Resulting Material/Product | Key Properties | Reference(s) |
|---|---|---|---|---|
| Magnetic Materials | Source of magnetic iron centers | Magnetic complexes, nanomaterials | Potential for data storage, MRI contrast | |
| Nanomaterials Synthesis | Precursor compound | Iron-based nanoparticles | Applications in biomedicine, catalysis | |
| Polymer Chemistry | Additive | Flame-retardant polymers | Enhanced fire resistance | chemiis.com |
| Electronics Manufacturing | Etching agent | Printed Circuit Boards (PCBs) | Selective removal of copper |
Development of Green Chemistry Methodologies Utilizing Iron(III) Bromide
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential. Iron catalysis, in general, is considered a sustainable alternative to methods relying on precious and often more toxic metals like palladium. nih.govnih.gov The abundance and low toxicity of iron make this compound an attractive candidate for developing greener synthetic methodologies. nih.gov
Research in this domain is focused on several key aspects:
Use of Benign Oxidants: FeBr₃-catalyzed oxidation reactions can be performed using environmentally friendly oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), the latter of which produces only water as a byproduct. researchgate.netnih.gov This avoids the need for stoichiometric, more hazardous oxidizing agents.
Solvent-Free Reactions: A significant advance has been the development of solvent-free reactions catalyzed by this compound. For example, the selective oxidation of secondary alcohols with H₂O₂ can be accomplished efficiently without a solvent, which minimizes waste and simplifies product isolation. researchgate.net
Atom Economy: this compound is a classic Lewis acid catalyst for electrophilic substitution reactions, such as the bromination of arenes. ncert.nic.in These reactions, when optimized, can proceed with high atom economy, incorporating a large proportion of the starting materials into the final product.
The development of these methodologies showcases the potential of this compound to contribute to more sustainable chemical manufacturing. nih.gov
Exploration of Biomimetic Catalysis Inspired by Iron-Bromide Interactions
Biomimetic chemistry seeks to mimic the function of biological systems, particularly enzymes, to create highly efficient and selective synthetic catalysts. Nature extensively uses iron-containing enzymes (metalloproteins) to perform complex chemical transformations. yale.edu Researchers are drawing inspiration from these natural systems to design novel iron-based catalysts.
Key directions in this interdisciplinary field include:
Mimicking Enzyme Active Sites: Scientists are synthesizing iron complexes that model the structure and reactivity of enzyme active sites. For example, iron porphyrin complexes, which mimic the heme group found in many enzymes, have been developed. yale.edu A water-soluble iron(III) porphyrin has been shown to act as a biomimetic oxidase, using a natural cofactor to activate and reduce molecular oxygen. chemistryviews.org
Inspired by Halogenating Enzymes: While many biomimetic iron catalysts focus on oxidation, the mechanisms of natural halogenating enzymes, such as vanadium bromoperoxidase, provide a blueprint for developing new catalysts. researchgate.net Kinetic studies comparing the mechanisms of such enzymes with synthetic systems can lead to insights for designing new catalysts that perform selective halogenation reactions. researchgate.net
Electron Transfer Systems: Inspired by the respiratory chain in living organisms, researchers have developed Fe(II)-catalyzed aerobic oxidation of amines. nih.govcam.ac.uk These systems use a hybrid catalyst to mediate the transfer of electrons from the substrate to molecular oxygen, mimicking the coupled redox processes found in biology. nih.gov
This research frontier combines principles of coordination chemistry, biochemistry, and catalysis to create synthetic systems with functionalities approaching those of natural enzymes. yale.edu The study of iron-bromide interactions within these biomimetic frameworks could pave the way for new catalysts with unprecedented control over chemical reactions.
Q & A
Q. What are the established methods for synthesizing high-purity ferric bromide, and how can contamination be minimized?
this compound can be synthesized via:
- Double decomposition : Reacting ferric sulfate (Fe₂(SO₄)₃) with lithium bromide (LiBr) in aqueous solution, followed by evaporation and crystallization .
- Direct reaction : Heating iron in excess bromine vapor to produce dark red FeBr₃ crystals .
- Photochemical synthesis : Irradiating dibromoirontetracarbonyl [(CO)₄FeBr₂] with bromine in hexane, yielding FeBr₃ and CO gas . To minimize contamination, use anhydrous reagents, inert atmospheres, and vacuum drying. Impurities like unreacted Fe or Br₂ can be removed via sublimation at 200°C .
Q. What analytical techniques are critical for characterizing this compound’s structural and compositional integrity?
Key methods include:
- Elemental analysis : Confirm Fe:Br stoichiometry (1:3) via ICP-MS or gravimetry .
- X-ray diffraction (XRD) : Verify trigonal crystal structure (space group hR24) .
- Thermogravimetric analysis (TGA) : Monitor decomposition at ~200°C .
- UV-Vis spectroscopy : Detect hydration states in solution (e.g., [FeBr₄]⁻ complexes) .
Q. How should this compound be stored to prevent degradation in laboratory settings?
Store FeBr₃ in airtight containers under dry inert gas (e.g., argon) due to its deliquescent nature. Avoid exposure to moisture to prevent hydrolysis to Fe(OH)₃ and HBr . For long-term stability, maintain temperatures below 25°C .
Advanced Research Questions
Q. What mechanistic role does this compound play as a Lewis acid catalyst in aromatic bromination?
FeBr₃ polarizes Br₂ to generate Br⁺ electrophiles, facilitating electrophilic aromatic substitution. The catalyst stabilizes intermediates via coordination to aromatic π-systems. In situ generation (e.g., from Fe and Br₂) is preferred to avoid handling hygroscopic FeBr₃ directly . Reaction efficiency depends on solvent polarity (e.g., CH₂Cl₂ enhances electrophilicity) and stoichiometric ratios (1:1 FeBr₃:substrate) .
Q. How can discrepancies in reported rate constants for FeBr₃-mediated redox reactions be resolved?
Contradictions in kinetic data (e.g., thiocyanate vs. bromide complexes ) may arise from:
- Temperature dependence : Negative ΔH values for bromide complexes suggest reversible intermediate formation .
- Electron tunneling effects : Low activation energies (E) and pre-exponential factors (A) indicate non-classical mechanisms . Resolve discrepancies by standardizing reaction conditions (solvent, ionic strength) and employing stopped-flow spectroscopy to capture transient intermediates.
Q. What is the evidence for FeBr₃’s role in alcohol oxidation, and how does it compare to other iron halides?
FeBr₃ oxidizes secondary alcohols to ketones via a two-electron transfer mechanism. Unlike FeCl₃, which forms stable Fe-O complexes, FeBr₃’s weaker Lewis acidity favors faster ligand exchange, enhancing oxidative activity. Comparative studies show FeBr₃ achieves higher yields (>80%) in ketone synthesis under anhydrous conditions .
Data Contradictions and Methodological Considerations
Q. Why do thermal decomposition studies of FeBr₃ report varying byproducts?
Decomposition pathways (200–300°C) may yield FeBr₂, Br₂, or Fe₃Br₈ depending on heating rate and atmosphere. Controlled TGA-MS experiments under inert vs. oxidative conditions can isolate specific degradation products .
Q. How do bromide ions from FeBr₃ interfere with common analytical techniques, and how can this be mitigated?
Bromide ions cause positive interference in chloride assays (e.g., ferric thiocyanate method) by reacting competitively and producing stronger chromophores. Use ion chromatography or pre-treatment with AgNO₃ to precipitate Br⁻ before analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
